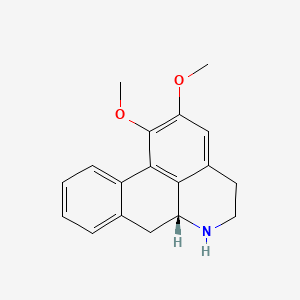

N-Nornuciferine

Description

Properties

IUPAC Name |

(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKAHDMMPBQDAC-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4846-19-9 | |

| Record name | (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Nornuciferine from Nelumbo nucifera: A Technical Guide to Its Discovery, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-nornuciferine, a bioactive aporphine alkaloid found in the sacred lotus, Nelumbo nucifera. The document details its discovery, comprehensive protocols for its isolation and quantification, and an exploration of its potential biological signaling pathways.

Discovery and Significance

This compound is a prominent alkaloid present in various parts of Nelumbo nucifera, including the leaves and flowers.[1][2] It belongs to the aporphine class of alkaloids, which are known for their diverse pharmacological activities.[3] Alongside its closely related counterpart, nuciferine, this compound is considered one of the major bioactive compounds in lotus leaves.[1][4] The alkaloid fraction of Nelumbo nucifera has been traditionally used in medicine and has demonstrated a range of biological effects, including anti-hyperlipidemia, anti-obesity, anti-inflammatory, sedative-hypnotic, and anxiolytic properties.[1][4]

Quantitative Analysis of this compound in Nelumbo nucifera

The concentration of this compound can vary depending on the plant part and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Different Parts of Nelumbo nucifera

| Plant Part | This compound Content (% of dry weight) | Reference |

| Flower Buds | 0.0821% | [5] |

| Leaves | 20.00% of total alkaloid extract | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| Oral | 50 mg/kg (alkaloid fraction) | 0.57 | 1.65 | 2.94 | 79.91% | [6] |

| Intravenous | 10 mg/kg (alkaloid fraction) | - | - | 3.84 | - | [4] |

| Intravenous | 20 mg/kg (alkaloid fraction) | 0.16 (unbound in brain) | 1.22 | 1.39 (in brain) | - | [4] |

Experimental Protocols: Isolation and Quantification

General Extraction of Total Alkaloids from Nelumbo nucifera Leaves

This protocol describes a common method for obtaining a crude alkaloid fraction from lotus leaves.

Protocol 1: Acid-Base Extraction

-

Maceration: Air-dried and powdered lotus leaves are extracted three times with 80% ethanol for 2 hours per extraction.

-

Concentration: The pooled ethanol extracts are filtered and concentrated to dryness under reduced pressure.

-

Acidification: The dried extract is redissolved in water containing 0.1% HCl and filtered.

-

Column Chromatography: The acidic solution is loaded onto a D001 resin column and washed extensively with water.

-

Elution: The absorbed alkaloids are eluted from the resin column using 95% ethanol containing 0.1% ammonia.

-

Final Concentration: The eluent is concentrated to yield the total alkaloid fraction.[4]

Isolation of this compound by pH-Zone-Refining Counter-Current Chromatography

This method allows for the large-scale separation and purification of this compound.

Protocol 2: pH-Zone-Refining CCC

-

Solvent System Preparation: A two-phase solvent system is prepared with petroleum ether (60-90°C)-ethyl acetate-methanol-water (5:5:2:8, v/v/v/v). Triethylamine (10 mM) is added to the upper organic stationary phase as a retainer, and hydrochloric acid (5 mM) is added to the aqueous mobile phase as an eluent.

-

Sample Loading: 4.0 g of the crude alkaloid extract is dissolved in the solvent mixture.

-

Chromatographic Separation: The separation is performed using a high-speed counter-current chromatograph.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

-

Yield: This method can yield approximately 120 mg of this compound with a purity of over 98% from a 4.0 g crude extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of this compound.

Protocol 3: RP-HPLC Method

-

Column: Shimadzu VP-ODS column.

-

Mobile Phase: A gradient solvent system of 0.1% triethylamine in aqueous solution and acetonitrile.

-

Detection: Photodiode Array (DAD) and Electrospray Mass Spectrometry (ESI-MS).

-

Linearity: The assay demonstrates linearity over approximately three orders of magnitude in concentration.

-

Limit of Detection (LOD): In the range of 30–90 pg.

Biological Signaling Pathways

While the precise signaling pathways of this compound are still under investigation, evidence suggests its involvement in the modulation of key neurotransmitter systems. The sedative-hypnotic and anxiolytic effects of the alkaloid fraction from lotus leaves are attributed to binding to the γ-aminobutyric acid (GABA) receptor and activating the monoaminergic system.[1][4]

Proposed Interaction with the GABAergic System

This compound is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, contributing to its sedative and anxiolytic properties.

Potential Modulation of the Monoaminergic System

Structurally similar alkaloids, such as nuciferine, have been shown to interact with a variety of dopamine and serotonin receptors.[7][8] It is plausible that this compound shares some of these targets, contributing to its psychoactive effects.

Experimental Workflow: From Plant Material to Purified Compound

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Nelumbo nucifera.

Conclusion

This compound stands out as a significant bioactive alkaloid from Nelumbo nucifera with considerable potential for further pharmacological investigation. The methodologies for its isolation and quantification are well-established, enabling researchers to obtain high-purity material for in-depth studies. While its precise molecular targets are still being fully elucidated, the existing evidence strongly suggests that this compound's biological effects are mediated through the modulation of major inhibitory and modulatory neurotransmitter systems in the central nervous system. This technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of this promising natural compound.

References

- 1. Frontiers | Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]

- 2. Advances in the pharmacological effects and mechanisms of Nelumbo nucifera gaertn. Extract nuciferine [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Nornuciferine: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nornuciferine is a naturally occurring aporphine alkaloid found predominantly in the leaves of the sacred lotus, Nelumbo nucifera. As a secondary amine, it is a key derivative of its more studied counterpart, nuciferine. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and relevant bioassays are presented, alongside a summary of its spectral and pharmacokinetic data. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Stereochemistry

This compound possesses the core structure of an aporphine alkaloid, characterized by a dibenzo[de,g]quinoline ring system. Its chemical formula is C₁₈H₁₉NO₂, with a molecular weight of approximately 281.35 g/mol .[1][2] The structure features two methoxy groups at positions 1 and 2 of the aromatic ring system.

The stereochemistry of this compound is defined by the chiral center at the 6a position of the quinoline ring. Consequently, this compound can exist as two enantiomers: (6aS)-N-nornuciferine and (6aR)-N-nornuciferine. The absolute configuration of these enantiomers dictates their interaction with biological targets and their overall pharmacological profile.

Below is a 2D representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₂ | [1][2] |

| Molecular Weight | 281.35 g/mol | [1][2] |

| Melting Point | 128-129 °C | [3] |

| LogP | 3.23 | [3] |

| pKa (most basic) | 8.9 (predicted) | |

| Solubility | DMSO: 90 mg/mL | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) | Source |

| Tₘₐₓ (h) | 1.65 | - | [5][6] |

| Cₘₐₓ (µg/mL) | 0.57 | - | [5][6] |

| t₁/₂ (h) | 2.94 | 3.84 | [5][6] |

| Vd (L/kg) | - | 15.17 | [5][6] |

| Bioavailability (F%) | 79.91 | - | [5][6] |

Biological Activity

This compound has been shown to interact with several biological targets, with its activity being stereospecific in some cases.

Dopamine Receptor Activity

Recent studies have elucidated the activity of this compound at dopamine receptors. It acts as an antagonist at the dopamine D1 receptor.[3] In contrast, it has been found to be inactive at the dopamine D2 receptor.[3] This selective activity at dopamine receptor subtypes suggests a potential for targeted therapeutic applications in neurological and psychiatric disorders.

Cytochrome P450 Inhibition

This compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, a key enzyme in the metabolism of many xenobiotics and therapeutic drugs.[3] It exhibits competitive inhibition of CYP2D6.[3] This property is significant for potential drug-drug interactions.

Table 3: In Vitro Biological Activity of this compound

| Target | Activity | IC₅₀ (µM) | Kᵢ (µM) | Source |

| Dopamine D1 Receptor | Antagonist | ~10 (estimated) | - | [3] |

| Dopamine D2 Receptor | Inactive | > 100 | - | [3] |

| CYP2D6 | Competitive Inhibitor | 3.76 | 2.34 | [3] |

Experimental Protocols

Isolation of this compound from Nelumbo nucifera

The following protocol is adapted from the method described by Ye et al. (2018).[7]

Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: Air-dried and powdered leaves of Nelumbo nucifera are extracted three times with 80% ethanol for 2 hours per extraction.

-

Concentration: The ethanol extracts are pooled, filtered, and concentrated to dryness under reduced pressure.

-

Acidification and Filtration: The dried extract is redissolved in deionized water containing 0.1% HCl and subsequently filtered to remove any insoluble material.

-

Column Chromatography: The acidic filtrate is loaded onto a D001 macroporous adsorption resin column.

-

Washing: The column is washed exhaustively with deionized water to remove impurities.

-

Elution: The absorbed alkaloids are eluted from the resin column using 95% ethanol containing 0.1% ammonia.

-

Final Concentration: The eluent containing the total alkaloid fraction is concentrated.

-

Purification: this compound is then purified from the total alkaloid fraction using preparative high-performance liquid chromatography (HPLC).

CYP2D6 Inhibition Assay

The following is a general protocol for determining the inhibitory potential of this compound on CYP2D6 activity, based on the methodology described by Ye et al.[3]

Experimental Workflow for CYP2D6 Inhibition Assay

Caption: Workflow for CYP2D6 inhibition assay.

Detailed Methodology:

-

Incubation Mixture Preparation: Incubation mixtures are prepared containing human liver microsomes (as a source of CYP2D6), a specific substrate for CYP2D6 (e.g., dextromethorphan), and varying concentrations of this compound.

-

Pre-incubation: The mixtures are pre-incubated for a short period (e.g., 10 minutes) to allow for temperature equilibration and any potential pre-incubation dependent inhibition.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH, the cofactor for cytochrome P450 enzymes.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) under controlled temperature conditions (e.g., 37°C).

-

Reaction Termination: The reaction is stopped by the addition of a quenching solvent, typically ice-cold acetonitrile, which also contains an internal standard for analytical quantification.

-

Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite (e.g., dextrorphan from dextromethorphan).

-

Data Analysis: The rate of metabolite formation at different concentrations of this compound is used to calculate the IC₅₀ value. To determine the mechanism of inhibition and the Kᵢ value, the assay is repeated with varying concentrations of both the substrate and this compound.

Spectral Data

Table 4: Spectral Data of this compound

| Technique | Key Features and Assignments | Source |

| ¹H NMR | Data not fully available in a comprehensive, assigned format in the searched literature. | |

| ¹³C NMR | Data not fully available in a comprehensive, assigned format in the searched literature. | |

| Mass Spectrometry (MS) | [M+H]⁺: m/z 282.149. Key Fragments: m/z 265 (loss of NH₃), m/z 250 (loss of CH₃ from methoxy group), m/z 235, m/z 234, m/z 191. The fragmentation pattern is consistent with an aporphine alkaloid structure. | [1][8] |

| FT-IR | Characteristic peaks for O-H stretching (alcohols/phenols), N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether). Specific peak assignments for the pure compound are not detailed in the searched literature. | [9] |

Signaling Pathway Interactions

While the precise signaling cascades directly modulated by this compound are still under active investigation, its known biological activities suggest interactions with key pathways. Alkaloids from Nelumbo nucifera have been implicated in the modulation of several signaling pathways, including the PI3K/Akt/mTOR pathway.[10][11] Furthermore, the antagonist activity of this compound at the dopamine D1 receptor indicates a direct interaction with the dopamine signaling pathway.

The diagram below illustrates the putative interaction of this compound with the dopamine D1 receptor signaling cascade.

Proposed Interaction of this compound with the Dopamine D1 Receptor Pathway

Caption: this compound as an antagonist of the Dopamine D1 receptor.

Conclusion

This compound is an intriguing aporphine alkaloid with defined stereochemistry and demonstrated biological activity. Its selective antagonism at the dopamine D1 receptor and potent inhibition of CYP2D6 highlight its potential as both a therapeutic lead and a compound of interest in drug metabolism studies. The availability of detailed isolation protocols facilitates its further investigation. Future research should focus on elucidating its complete spectral characterization, exploring its enantioselective synthesis, and further defining its mechanism of action in relevant signaling pathways to fully unlock its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H19NO2 | CID 12313579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuciferine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]

- 6. Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuciferine Restores Autophagy via the PI3K-AKT-mTOR Pathway to Alleviate Renal Fibrosis in Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. probiologists.com [probiologists.com]

- 11. probiologists.com [probiologists.com]

The Biosynthesis of N-Nornuciferine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-nornuciferine, an aporphine alkaloid found in plants of the Nymphaeaceae family, notably Nelumbo nucifera (the sacred lotus), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts for pharmaceutical synthesis. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting key quantitative data, detailed experimental protocols for the characterization of pathway enzymes, and visualizations of the metabolic and regulatory networks.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. The pathway commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central precursor, (S)-norcoclaurine. A series of subsequent enzymatic reactions, including methylations, hydroxylations, and an intramolecular C-C phenol coupling, lead to the formation of the aporphine scaffold of this compound.

The proposed biosynthetic pathway is as follows:

-

Formation of (S)-Norcoclaurine: The pathway is initiated by the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) .

-

Methylation to (S)-Coclaurine: The 6-hydroxyl group of (S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT) , with S-adenosyl-L-methionine (SAM) serving as the methyl donor, to produce (S)-coclaurine.

-

N-Methylation to (S)-N-Methylcoclaurine: The secondary amine of (S)-coclaurine is then methylated by coclaurine N-methyltransferase (CNMT) , also utilizing SAM, to yield (S)-N-methylcoclaurine. This intermediate is a critical branch point in BIA biosynthesis.

-

Intramolecular C-C Phenol Coupling: The key step in the formation of the aporphine ring system is the intramolecular C-C phenol coupling of (S)-N-methylcoclaurine. This reaction is catalyzed by a cytochrome P450 enzyme, CYP80G2 . The exact intermediate formed and the subsequent steps to this compound are still under investigation, but this coupling reaction is the committed step towards the aporphine scaffold.

-

Final Steps to this compound: The product of the CYP80G2-catalyzed reaction is believed to undergo further modifications, potentially including demethylations and/or rearrangements, to yield this compound. The precise enzymes and intermediates in these final steps are not yet fully elucidated.

This compound can be further methylated by an N-methyltransferase (NnNMT) to produce nuciferine, another major aporphine alkaloid in Nelumbo nucifera.[1]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of key enzymes in the this compound biosynthetic pathway are essential for understanding the efficiency and regulation of the pathway.

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹µM⁻¹) | Source |

| Coclaurine N-Methyltransferase (CNMT) | (R,S)-Coclaurine | 265 ± 31 | 31.9 ± 1.1 | 0.120 ± 0.014 | [2] |

| Norreticuline | 380 | - | - | [3] | |

| S-adenosyl-L-methionine (SAM) | 650 | - | - | [3] | |

| (S)-Norcoclaurine Synthase (NCS) | 4-hydroxyphenylacetaldehyde (4-HPAA) | 700 | - | - | [4] |

| Dopamine | Sigmoidal kinetics (Hill coeff. = 1.98) | - | - | [4] |

Note: A kinetic isotope effect of 1.7 ± 0.1 on the value of kcat/KM was observed for the reaction of [3,5,6-2H]dopamine with NCS, suggesting that the deprotonation step is partially rate-determining.[5]

This compound Content in Nelumbo nucifera

The concentration of this compound varies depending on the plant tissue and developmental stage.

| Plant Part | Blooming State | This compound Content (mg/g dry weight) | Source |

| Flower Buds | Beginning of blooming | 1.13 | [1] |

| One-third in bloom | 0.99 | [1] | |

| Half in bloom | 0.82 | [1] | |

| Three-quarters in bloom | 0.73 | [1] | |

| In full bloom | 0.53 | [1] | |

| Petal | - | 0.0821% (0.821 mg/g) | [2] |

| Leaves | - | Predominantly accumulates aporphine BIAs including this compound | [6] |

Pharmacokinetics of this compound in Rats

Understanding the pharmacokinetic properties of this compound is vital for its development as a therapeutic agent.

| Administration Route | Dose (mg/kg) | C_max_ (µg/mL) | T_max_ (h) | t_1/2_ (h) | V_d_ (L/kg) | Oral Bioavailability (%) | Source |

| Oral | 50 | 0.57 | 1.65 | 2.94 | - | 79.91 | [7][8] |

| Intravenous | 10 | - | - | 3.84 | 15.17 | - | [7][8] |

| Intravenous (Brain) | 20 | 0.16 (unbound) | 1.22 | 1.39 | 16.17 | - | [7][8] |

Experimental Protocols

(S)-Norcoclaurine Synthase (NCS) Assay

This protocol describes a method for determining the activity of (S)-norcoclaurine synthase.

Materials:

-

Purified recombinant NCS enzyme

-

Dopamine hydrochloride

-

4-hydroxyphenylacetaldehyde (4-HPAA)

-

HEPES buffer (100 mM, pH 7.5)

-

Ascorbic acid

-

DMSO

-

Reaction tubes (e.g., 2 mL Eppendorf tubes)

-

Shaking incubator

-

HPLC system for product analysis

Procedure:

-

Prepare the reaction mixture: In a 2 mL reaction tube, combine the following components to a final volume of 500 µL:

-

100 mM HEPES buffer, pH 7.5

-

5 mM Ascorbic acid

-

10 mM Dopamine hydrochloride

-

1 mM 4-HPAA

-

20% (v/v) DMSO

-

Purified NCS enzyme (e.g., 0.5 mg)

-

-

Incubation: Incubate the reaction mixture at 40°C with shaking at 1000 rpm for a defined period (e.g., 24 hours for qualitative analysis, or shorter time points for kinetic studies).[9]

-

Reaction Termination: Stop the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) to extract the product, or by adding a quenching agent like an acid.

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to separate the phases.

-

Analyze the organic phase or the supernatant by HPLC to quantify the formation of (S)-norcoclaurine.

-

Use an appropriate HPLC column and mobile phase to achieve separation of substrate and product. Detection can be performed using a UV detector at a suitable wavelength (e.g., 280 nm).

-

Quantify the product by comparing the peak area to a standard curve of authentic (S)-norcoclaurine.

-

For Radioactive Assay:

-

Use [8-¹⁴C]dopamine as a substrate.

-

After incubation, spot the reaction mixture onto a silica gel TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., n-butanol:acetic acid:water).

-

Visualize the radiolabeled product by autoradiography.

Coclaurine N-Methyltransferase (CNMT) Colorimetric Assay

This assay is suitable for high-throughput screening of CNMT activity and substrate specificity.

Materials:

-

Purified recombinant CNMT enzyme

-

S-adenosyl-L-methionine (SAM)

-

Substrate (e.g., (R,S)-coclaurine)

-

S-adenosylhomocysteine hydrolase (SAHH)

-

Thio-Glo™ 1 (or other suitable thiol-detecting reagent)

-

Buffer (e.g., potassium phosphate buffer, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well microplate, combine the following:

-

Potassium phosphate buffer

-

CNMT enzyme

-

SAHH enzyme

-

SAM

-

Substrate solution

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Detection:

-

Add the thiol-detecting reagent (e.g., Thio-Glo™ 1) to each well. This reagent reacts with the S-adenosylhomocysteine (SAH) produced during the methylation reaction, which is hydrolyzed by SAHH to homocysteine, a thiol.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: The signal intensity is proportional to the amount of SAH produced, and thus to the activity of the CNMT enzyme.

CYP80G2 (Cytochrome P450) Enzyme Assay

This protocol describes a method for assaying the activity of CYP80G2 using heterologously expressed enzyme in yeast microsomes.

Materials:

-

Yeast microsomes containing recombinant CYP80G2

-

Substrate (e.g., (S)-N-methylcoclaurine)

-

NADPH

-

HEPES buffer (50 mM, pH 7.6)

-

Reaction tubes

-

Incubator

-

HPLC system

Procedure:

-

Prepare Microsomes: Prepare yeast microsomal fractions from yeast cells expressing CYP80G2 as described in the literature. Resuspend the microsomes in 50 mM HEPES buffer (pH 7.6).[10]

-

Set up the reaction: In a reaction tube, combine:

-

HEPES buffer

-

Yeast microsomes containing CYP80G2

-

Substrate solution (e.g., (S)-N-methylcoclaurine)

-

-

Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile or ethyl acetate.

-

Product Extraction and Analysis:

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the product by HPLC, using a suitable column and mobile phase to separate the product from the substrate. Detection can be performed with a photodiode array detector at 280 nm.[10]

-

Quantification of this compound in Plant Material by HPLC-MS

This protocol provides a general workflow for the extraction and quantification of this compound from plant tissues.

Materials:

-

Fresh or dried plant material (e.g., Nelumbo nucifera leaves)

-

Methanol

-

0.1% Triethylamine aqueous solution

-

Acetonitrile

-

Homogenizer

-

Centrifuge

-

HPLC-MS system with an ESI source

-

C18 reverse-phase HPLC column (e.g., Shimadzu VP-ODS)[11]

Procedure:

-

Sample Preparation:

-

Grind the dried plant material into a fine powder.

-

Weigh a precise amount of the powdered material.

-

-

Extraction:

-

Extract the powder with methanol under reflux or by sonication.

-

Filter the extract and concentrate it under reduced pressure.

-

-

Chromatographic Separation:

-

Dissolve the dried extract in the initial mobile phase.

-

Inject an aliquot into the HPLC-MS system.

-

Perform a gradient elution using a mobile phase consisting of 0.1% triethylamine aqueous solution (A) and acetonitrile (B). The gradient program should be optimized for the separation of this compound and other related alkaloids.[11]

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor for the protonated molecular ion of this compound ([M+H]⁺).

-

-

Quantification:

-

Generate a standard curve using an authentic standard of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Investigation of WRKY Transcription Factor Regulation

This workflow outlines key experiments to investigate the role of WRKY transcription factors in regulating N-nornuc### 4. Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Activity Assay

Caption: General workflow for an enzyme activity assay.

Regulatory Network of this compound Biosynthesis

Caption: Proposed regulatory network of this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]

- 4. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

- 7. Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]

- 11. researchgate.net [researchgate.net]

N-Nornuciferine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nornuciferine is an aporphine alkaloid naturally occurring in the leaves of the sacred lotus (Nelumbo nucifera). As one of the primary bioactive constituents of this plant, which has a long history in traditional medicine, this compound has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, consolidating key data on its physicochemical properties, synthesis, pharmacology, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| CAS Number | 4846-19-9 | [1][2] |

| Molecular Formula | C18H19NO2 | [1][2] |

| Molecular Weight | 281.35 g/mol | [1][2] |

| IUPAC Name | (6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | [1][2] |

Synthesis

The total synthesis of (R)-nornuciferine, the enantiomer of this compound, has been achieved, providing a viable synthetic route to this class of compounds. The general strategy involves a multi-step process that can be adapted for the synthesis of this compound.[3]

A key synthetic approach involves the following sequence:

-

Bischler–Napieralski Cyclization: This reaction forms the core tetrahydroisoquinoline structure.

-

Asymmetric Transfer Hydrogenation: A Ruthenium-catalyzed asymmetric transfer hydrogenation is employed to establish the desired stereochemistry.[3]

-

Palladium-Catalyzed Arylation: An intramolecular arylation reaction, catalyzed by a palladium complex, is used to construct the aporphine ring system.[3]

This synthetic strategy offers a pathway for producing this compound and its analogs for further pharmacological investigation, overcoming the limitations of natural product isolation.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile, with notable interactions with metabolic enzymes and neurotransmitter receptors.

Enzyme Inhibition

This compound is a potent and selective inhibitor of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in the metabolism of numerous xenobiotics and therapeutic drugs. It displays weak to no inhibitory activity against other major CYP450 isoforms.

| Parameter | Value | Reference |

| Target Enzyme | Cytochrome P450 2D6 (CYP2D6) | |

| IC50 | 3.76 µM | |

| Ki | 2.34 µM | |

| Inhibition Type | Competitive | |

| Other CYP Isoforms (Weak/No Inhibition) | CYP2C19, CYP3A4, CYP2E1, CYP2C9 |

Receptor Activity

Studies have revealed that this compound acts as a moderate antagonist at the dopamine D1 receptor.[4][5] In contrast, it has been found to be inactive at the dopamine D2 receptor and the serotonin 5-HT2A receptor.[4][5]

| Receptor | Activity | IC50 | Reference |

| Dopamine D1 | Antagonist | Moderately Potent (Specific value not detailed in the provided search results) | [4][5] |

| Dopamine D2 | Inactive | - | [4][5] |

| Serotonin 5-HT2A | Inactive | - | [4][5] |

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is rapidly absorbed and can penetrate the blood-brain barrier, suggesting its potential for centrally-mediated effects.

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |

| Cmax | 0.57 µg/mL | - | |

| Tmax | 1.65 h | - | |

| t1/2 | 2.94 h | 3.84 h | |

| Vd | - | 15.17 L/kg | |

| Oral Bioavailability | 79.91% | - |

Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on the parent compound, nuciferine, and extracts of Nelumbo nucifera provide strong indications of its potential mechanisms of action.

Dopamine D1 Receptor Antagonism

As a dopamine D1 receptor antagonist, this compound is expected to modulate downstream signaling cascades typically activated by dopamine. This includes the regulation of adenylyl cyclase and cyclic AMP (cAMP) production.

Figure 1: Proposed mechanism of this compound at the Dopamine D1 Receptor.

Potential Inhibition of the PI3K/AKT/mTOR Pathway

Extracts from Nelumbo nucifera and the related alkaloid, nuciferine, have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[6][7][8][9][10] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer. It is plausible that this compound contributes to this inhibitory activity.

Figure 2: Proposed inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay

The following protocol is a representative method for determining the inhibitory potential of this compound on CYP2D6 activity.

Figure 3: Experimental workflow for the in vitro CYP2D6 inhibition assay.

In Vivo Pharmacokinetic Study in Rats

The following outlines the general procedure for assessing the pharmacokinetic properties of this compound in a rodent model.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Administration:

-

Oral: this compound is administered by oral gavage.

-

Intravenous: this compound is administered via the tail vein.

-

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. For brain penetration studies, brain microdialysis can be employed to collect cerebrospinal fluid.

-

Sample Processing: Plasma is separated from blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma and brain dialysate is quantified using a validated Ultra-Performance Liquid Chromatography (UPLC) method with a suitable detector (e.g., photodiode array or mass spectrometry).

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, t1/2, Vd, and bioavailability.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and intriguing pharmacological activities. Its potent and selective inhibition of CYP2D6, coupled with its ability to cross the blood-brain barrier and antagonize the dopamine D1 receptor, suggests a range of potential therapeutic applications. The likely involvement of the PI3K/AKT/mTOR signaling pathway further broadens its scope of interest. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts in harnessing its therapeutic potential.

References

- 1. This compound | C18H19NO2 | CID 12313579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.00% | CAS: 4846-19-9 | AChemBlock [achemblock.com]

- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. probiologists.com [probiologists.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. probiologists.com [probiologists.com]

- 10. Nuciferine Restores Autophagy via the PI3K-AKT-mTOR Pathway to Alleviate Renal Fibrosis in Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of N-Nornuciferine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nornuciferine is an aporphine alkaloid found in the leaves of Nelumbo nucifera (the sacred lotus). As a pharmacologically active compound, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its receptor interactions, pharmacokinetic profile, and metabolic enzyme inhibition. The information is presented to support further research and drug development efforts.

Pharmacokinetic Properties

This compound exhibits rapid absorption and good bioavailability in preclinical studies. It can cross the blood-brain barrier, suggesting its potential for centrally-acting therapeutic effects.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) | Brain (after 20 mg/kg i.v.) |

| Tmax (h) | 1.65 ± 0.78 | - | 1.22 |

| Cmax (µg/mL) | 0.57 ± 0.10 | - | 0.16 (unbound) |

| t1/2,λz (h) | 2.94 ± 0.40 | 3.84 ± 1.27 | 1.39 |

| AUC0-inf (µg·h/mL) | 3.40 ± 0.70 | 0.85 ± 0.28 | - |

| Vd,λz (L/kg) | 10.34 ± 2.64 | 15.17 ± 2.17 | - |

| CL (L/h/kg) | 2.44 ± 0.56 | 2.61 ± 1.13 | - |

| MRTINF (h) | 4.71 ± 0.72 | 4.94 ± 1.83 | 2.98 |

| F (%) | 79.91 | - | - |

| Vd,λz/F (L/kg) | - | - | 16.17 |

Data sourced from pharmacokinetic studies in rats[1][2][3][4].

Receptor Binding Profile

Current research indicates that this compound possesses antagonist activity at the dopamine D1 receptor. Limited screening has shown it to be inactive at the dopamine D2 and serotonin 5-HT2A receptors. A broader receptor binding profile is not yet extensively documented in publicly available literature.

Table 2: Receptor Binding and Functional Activity of this compound

| Target | Assay Type | Species | Cell Line | Value | Reference |

| Dopamine D1 Receptor | Antagonist Activity (FLIPR) | Human | HEK293 | IC50: Moderately active | [5][6][7] |

| Dopamine D2 Receptor | Antagonist Activity (FLIPR) | Human | HEK293 | Inactive | [5][6][7] |

| Serotonin 5-HT2A Receptor | Antagonist Activity (FLIPR) | Human | HEK293 | Inactive | [5][6] |

Enzyme Inhibition

This compound has been identified as a competitive inhibitor of the cytochrome P450 enzyme CYP2D6. This interaction is important to consider in drug development due to the potential for drug-drug interactions, as CYP2D6 is responsible for the metabolism of a significant number of clinically used drugs.

Table 3: this compound Inhibition of Human CYP2D6

| Enzyme | Substrate | Inhibition Type | Value |

| CYP2D6 | Dextromethorphan | Competitive | Ki: 2.34 µM |

Signaling Pathways

As a dopamine D1 receptor antagonist, this compound is hypothesized to modulate downstream signaling pathways typically activated by D1 receptor agonism. The canonical D1 receptor signaling pathway involves the activation of Gαs/olf, leading to increased adenylyl cyclase activity, a rise in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and other proteins involved in the MAPK/ERK pathway. By antagonizing the D1 receptor, this compound would be expected to inhibit this cascade.

Please note: The following diagram illustrates the hypothesized signaling pathway based on the known function of Dopamine D1 receptor antagonists. Direct experimental evidence confirming the modulation of these specific signaling molecules by this compound is not yet available in the reviewed literature.

Experimental Protocols

Dopamine Receptor Antagonist Activity Assay (FLIPR)

The antagonist activity of this compound at dopamine D1 and D2 receptors was determined using a Fluorometric Imaging Plate Reader (FLIPR) based calcium flux assay in Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective human dopamine receptor.

-

Cell Culture: HEK293 cells expressing either the human dopamine D1 or D2 receptor are cultured in appropriate media and seeded into 384-well black-wall, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor like probenecid to prevent dye extrusion. This incubation is typically carried out for 1 hour at 37°C.

-

Compound Addition: this compound at various concentrations is added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Challenge: A known dopamine D1 or D2 receptor agonist (e.g., Dopamine or SKF-38393 for D1) is added at a concentration that elicits a sub-maximal response (EC80).

-

Signal Detection: The FLIPR instrument measures the change in fluorescence intensity before and after the addition of the agonist. A decrease in the agonist-induced calcium flux in the presence of this compound indicates antagonist activity.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the agonist response.

CYP2D6 Inhibition Assay

The inhibitory potential of this compound on CYP2D6 activity is assessed using human liver microsomes and a probe substrate.

-

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a specific CYP2D6 substrate (e.g., Dextromethorphan), and various concentrations of this compound in a phosphate buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C to allow this compound to interact with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan).

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (no inhibitor). The Ki value is determined by fitting the data to an appropriate enzyme inhibition model (e.g., competitive inhibition).

Conclusion and Future Directions

This compound presents an interesting pharmacological profile, primarily characterized by its antagonist activity at the dopamine D1 receptor and its inhibition of CYP2D6. Its ability to cross the blood-brain barrier makes it a candidate for development as a centrally-acting therapeutic.

However, to fully elucidate its therapeutic potential and safety profile, further research is warranted. Key areas for future investigation include:

-

Comprehensive Receptor Screening: A broad receptor binding panel is necessary to identify potential off-target effects and to fully understand the compound's selectivity profile.

-

In Vivo Efficacy Studies: Preclinical studies in relevant animal models are required to establish the therapeutic efficacy of this compound for specific indications.

-

Signaling Pathway Elucidation: Direct experimental validation of the downstream signaling effects of this compound's interaction with the D1 receptor is crucial for a complete mechanistic understanding.

-

Metabolism and Drug-Drug Interaction Studies: A thorough characterization of this compound's metabolic pathways and its potential for drug-drug interactions beyond CYP2D6 is essential for clinical development.

This technical guide provides a foundation for these future studies and serves as a valuable resource for researchers and drug development professionals interested in the pharmacological properties of this compound.

References

- 1. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]

- 2. Frontiers | Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]

- 3. Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Dopamine D1 Receptor-Mediated ERK1/2 Activation in the Parkinsonian Striatum and Their Modulation by Metabotropic Glutamate Receptor Type 5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N-Nornuciferine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nornuciferine is an aporphine alkaloid isolated from the leaves of the sacred lotus, Nelumbo nucifera. While its structural analog, nuciferine, has a broad and complex pharmacological profile, current research indicates that this compound possesses a more targeted and distinct mechanism of action. This guide synthesizes the available scientific literature to provide a detailed overview of its molecular interactions. The primary known mechanisms of action for this compound are moderate antagonism of the Dopamine D1 receptor and potent, competitive inhibition of the Cytochrome P450 2D6 (CYP2D6) enzyme. Notably, it has been found to be inactive at the Dopamine D2 and Serotonin 5-HT2A receptors[1][2]. This specific profile suggests its potential for targeted therapeutic applications and highlights the importance of considering its impact on drug metabolism.

Core Mechanism of Action: Receptor and Enzyme Interactions

The primary pharmacological activity of this compound is characterized by its interactions with specific central nervous system receptors and a key metabolic enzyme.

Dopamine and Serotonin Receptor Activity

The most definitive study on the receptor activity of this compound utilized a Fluorometric Imaging Plate Reader (FLIPR) assay with Human Embryonic Kidney (HEK293) cells expressing specific human receptors[1][2]. Among eight alkaloids tested from Nelumbo nucifera, this compound was identified as the least potent, with a specific and limited spectrum of activity[1][2].

-

Dopamine D1 Receptor (D₁R): this compound functions as a moderate antagonist at the D₁ receptor[1][2]. It inhibits the receptor, preventing activation by the endogenous ligand, dopamine. However, a specific IC₅₀ value has not been reported in the literature.

-

Dopamine D2 Receptor (D₂R): The compound was found to be inactive at the D₂ receptor[1][2].

-

Serotonin 2A Receptor (5-HT₂ₐR): The compound was found to be inactive at the 5-HT₂ₐ receptor[1][2].

This profile contrasts sharply with the related alkaloid, nuciferine, which displays a much broader activity range, including partial agonism at D₂ receptors and antagonism at multiple serotonin receptors[3][4][5][6]. The lack of a methyl group on the nitrogen atom in this compound is suggested to be a key structural determinant for its distinct receptor activity profile[1][2].

Enzyme Inhibition

This compound has been identified as a potent inhibitor of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in the metabolism of numerous therapeutic drugs.

-

CYP2D6 Inhibition: Studies show that this compound strongly inhibits CYP2D6 activity through a competitive inhibition mechanism. This interaction is significant as CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs, and its inhibition can lead to significant drug-drug interactions.

Data Presentation: Quantitative Analysis

The quantitative data available for this compound's molecular interactions are summarized below. The scarcity of data for receptor binding affinities is a notable gap in the current literature.

Table 1: Receptor Activity Profile of this compound

| Receptor/Transporter | Cell Line | Assay Type | Activity | Potency (IC₅₀) | Reference(s) |

|---|---|---|---|---|---|

| Dopamine D₁ | HEK293 | FLIPR | Antagonist | Moderate (Value not reported) | [1][2] |

| Dopamine D₂ | HEK293 | FLIPR | Inactive | N/A | [1][2] |

| Serotonin 5-HT₂ₐ | HEK293 | FLIPR | Inactive | N/A |[1][2] |

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme | Substrate | Inhibition Type | Kᵢ | IC₅₀ | Reference(s) |

|---|

| CYP2D6 | Dextromethorphan | Competitive | 2.34 µM | 3.76 µM | |

Signaling Pathways and Visualizations

Based on its identified molecular targets, the following signaling pathways and experimental workflows are described.

Postulated D₁ Receptor Signaling Pathway

As a D₁ receptor antagonist, this compound is expected to inhibit the canonical Gαs/olf-coupled signaling cascade. This pathway is crucial for regulating neuronal excitability and gene expression.

Experimental Protocols

The following sections detail the methodologies cited for determining the primary mechanisms of action of this compound.

Protocol: Receptor Activity Screening via FLIPR Assay

This protocol describes a generalized method for identifying receptor antagonists using a calcium mobilization assay, as performed on this compound and related alkaloids[1][2].

-

Objective: To determine if a test compound can antagonize the activation of a Gq-coupled or Gs/Gi-coupled (via chimeric G-proteins) receptor upon stimulation with a known agonist.

-

Materials:

-

HEK293 cells stably expressing the receptor of interest (e.g., D₁R, D₂R).

-

Cell culture medium (e.g., DMEM) and supplements.

-

Black, clear-bottom 96-well or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound (this compound) and known receptor agonist (Dopamine).

-

Fluorometric Imaging Plate Reader (FLIPR).

-

-

Methodology:

-

Cell Plating: Seed HEK293 cells expressing the target receptor into black, clear-bottom microplates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer (containing the fluorescent dye and probenecid) to each well. Incubate the plate for approximately 30-60 minutes at 37°C to allow for dye uptake.

-

Compound Addition (Antagonist): Place the plate into the FLIPR instrument. A baseline fluorescence reading is taken. The instrument then adds a specific concentration of the test compound (this compound) to the wells. The plate is incubated for a defined period (e.g., 15-30 minutes).

-

Agonist Challenge: Following incubation with the test compound, the FLIPR instrument performs a second addition, this time with a known agonist (e.g., Dopamine) at a concentration designed to elicit a strong response (e.g., EC₈₀).

-

Signal Detection: Fluorescence intensity is monitored in real-time throughout the experiment. An increase in intracellular calcium upon agonist binding leads to a sharp increase in fluorescence.

-

-

Data Interpretation:

-

No Antagonism: A robust increase in fluorescence after the agonist challenge indicates the test compound did not block the receptor.

-

Antagonism: A blunted or absent fluorescence signal after the agonist challenge indicates that the test compound successfully antagonized the receptor. The degree of inhibition can be used to calculate an IC₅₀ value.

-

Protocol: CYP2D6 Inhibition Assay

This protocol outlines a typical in vitro method to determine the inhibitory potential and kinetics of a compound on CYP2D6.

-

Objective: To quantify the IC₅₀ and Kᵢ of this compound for the CYP2D6 enzyme.

-

Materials:

-

Human Liver Microsomes (HLM) or recombinant human CYP2D6 enzyme.

-

Phosphate buffer (pH 7.4).

-

CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol).

-

Test inhibitor (this compound) at various concentrations.

-

NADPH regenerating system (cofactor for CYP activity).

-

Acetonitrile (ice-cold, for reaction termination).

-

Internal standard (for analytical quantification).

-

LC-MS/MS system for analysis.

-

-

Methodology:

-

Incubation Preparation: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (or recombinant enzyme), and various concentrations of this compound. For Kᵢ determination, multiple substrate concentrations are used at each inhibitor concentration.

-

Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the CYP2D6 substrate to the mixtures, then initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Reaction Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C in a shaking water bath. The time is chosen to be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 15,000g) to precipitate proteins.

-

Analysis: Inject the supernatant into an LC-MS/MS system to quantify the formation of the specific metabolite (e.g., Dextrorphan from Dextromethorphan).

-

-

Data Interpretation:

-

IC₅₀ Determination: Plot the percentage of enzyme activity versus the log concentration of this compound. Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Kᵢ Determination: Analyze the reaction rates at different substrate and inhibitor concentrations using enzyme kinetic models (e.g., Lineweaver-Burk or Dixon plots) to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

-

Conclusion and Future Directions

The mechanism of action of this compound is defined by two key interactions: moderate antagonism of the dopamine D₁ receptor and competitive inhibition of the CYP2D6 enzyme. Its inactivity at D₂ and 5-HT₂ₐ receptors gives it a more selective profile than other related alkaloids from Nelumbo nucifera.

Significant gaps in the current understanding remain. Future research should prioritize:

-

Quantitative D₁ Receptor Affinity: Determining a precise IC₅₀ or Kᵢ value for this compound at the D₁ receptor is essential for understanding its potency.

-

Broad Receptor Screening: A comprehensive screening panel is needed to determine its activity at other CNS receptors and rule out off-target effects.

-

Functional Downstream Assays: Direct measurement of cAMP levels in response to this compound is required to confirm the functional consequences of its D₁ receptor antagonism.

-

In Vivo Correlation: Preclinical studies are necessary to correlate these molecular mechanisms with physiological and behavioral outcomes, considering both its CNS receptor activity and its potential for drug-drug interactions via CYP2D6 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C18H19NO2 | CID 12313579 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Nornuciferine: A Technical Guide on Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nornuciferine is a prominent aporphine alkaloid isolated from the leaves of the sacred lotus, Nelumbo nucifera. Traditionally used in herbal medicine, this compound is now the subject of scientific investigation for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications. We present collated quantitative data on its enzymatic and receptor interactions, detailed experimental protocols from key studies, and visual representations of its metabolic interactions and experimental workflows to support further research and development.

Introduction

This compound, a demethylated analog of the more extensively studied nuciferine, is a key bioactive constituent of Nelumbo nucifera.[1] The leaves of the lotus plant have a long history of use in traditional medicine for conditions related to obesity and hyperlipidemia.[2][3] Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, identifying specific alkaloids like this compound as significant contributors. This document synthesizes the available technical data to provide a detailed resource for professionals in the fields of pharmacology and drug development.

Pharmacodynamics: Receptor and Enzyme Interactions

The primary molecular interactions of this compound identified to date involve the inhibition of a key metabolic enzyme and modest interactions with dopamine receptors. Unlike its close analog nuciferine, which displays a broad receptor profile, this compound appears to be more selective, with a notable lack of activity at several major CNS receptors.[2][4]

Interaction with Cytochrome P450 Enzymes

This compound is a potent and competitive inhibitor of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of numerous clinically used drugs.[2] It demonstrates weak to no inhibitory activity against other tested P450 isoenzymes, including CYP2C19, CYP3A4, CYP2E1, and CYP2C9.[2] This specific and potent inhibition of CYP2D6 suggests a high potential for drug-drug interactions.

Dopamine Receptor Activity

Recent studies have characterized this compound as a weak antagonist of the dopamine D1 receptor.[2][5] In a functional assay using HEK293 cells expressing the D1 receptor, this compound demonstrated inhibitory activity in the low micromolar range.[2][5] Notably, it was found to be inactive at the dopamine D2 receptor in the same study.[2][5]

Other CNS Receptor Interactions

Screening assays have revealed a lack of significant activity at several other key CNS receptors. This compound was found to be inactive at the serotonin 2A (5-HT2A) receptor.[2] Furthermore, in a comprehensive screen of extracts and pure compounds from Nelumbo nucifera, this compound showed no binding affinity for cannabinoid receptors (CB1 and CB2) or opioid receptors (mu, delta, kappa).[4]

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data on the pharmacodynamic and pharmacokinetic properties of this compound.

Table 1: Enzyme and Receptor Interaction Profile of this compound

| Target | Assay Type | Species | System | Value | Unit | Reference |

| CYP2D6 | Inhibition | Human | Microsomes | IC₅₀ = 3.76 | µM | [2] |

| CYP2D6 | Inhibition (Competitive) | Human | Microsomes | Kᵢ = 2.34 | µM | [2] |

| Dopamine D1 Receptor | Antagonist Activity | Human | HEK293 Cells | IC₅₀ = 38.47 ± 4.54 | µM | [5] |

| Dopamine D2 Receptor | Antagonist Activity | Human | HEK293 Cells | Inactive | - | [2][5] |

| Serotonin 2A Receptor | Antagonist Activity | Human | HEK293 Cells | Inactive | - | [2] |

| Cannabinoid CB1/CB2 | Radioligand Binding | - | - | No Affinity | - | [4] |

| Opioid (μ, δ, κ) | Radioligand Binding | - | - | No Affinity | - | [4] |

Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats reveal that this compound is readily absorbed after oral administration and can efficiently cross the blood-brain barrier.[3][6] It exhibits a relatively long elimination half-life and a large volume of distribution, indicating widespread tissue distribution.[3][7] The oral bioavailability of this compound was found to be notably high.[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) | Unit | Reference |

| Cₘₐₓ | 0.57 | - | µg/mL | [6] |

| Tₘₐₓ | 1.65 | - | h | [6] |

| t₁/₂ | 2.94 | 3.84 | h | [6][7] |

| Vd | - | 15.17 | L/kg | [6][7] |

| Oral Bioavailability (F) | 79.91 | - | % | [6][7] |

Table 3: Pharmacokinetic Parameters of this compound in Rat Brain

| Parameter | Intravenous Administration (20 mg/kg) | Unit | Reference |

| Cₘₐₓ (unbound) | 0.16 | µg/mL | [3][6] |

| Tₘₐₓ | 1.22 | h | [3][6] |

| t₁/₂ | 1.39 | h | [3][6] |

| Vd/F | 16.17 | L/kg | [3][6] |

Potential Therapeutic Effects

While direct clinical evidence is lacking, the preclinical data suggest several potential therapeutic avenues for this compound:

-

Drug Metabolism Modulation: Its potent and selective inhibition of CYP2D6 could be leveraged to modulate the metabolism of co-administered drugs, potentially serving as a pharmacokinetic booster. However, this also carries a significant risk of adverse drug-drug interactions that requires careful consideration.

-

Neurological and Psychiatric Disorders: The broader alkaloid fraction from lotus leaves, which contains this compound, has been shown to have sedative-hypnotic and anxiolytic effects, possibly through interaction with the GABAergic and monoaminergic systems.[3][6] Although this compound's own activity at dopamine D1 receptors is weak, its ability to cross the blood-brain barrier and its presence in these active extracts warrant further investigation into its specific contribution to these CNS effects.[6]

-

Metabolic Disorders: Associated with the traditional use of lotus leaf for weight management, alkaloids are implicated in anti-hyperlipidemia and anti-obesity effects.[1][2] The precise role of this compound in these metabolic activities remains to be fully elucidated.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) of this compound on CYP2D6-catalyzed dextromethorphan O-demethylation.

-

Materials: Human liver microsomes, this compound, Dextromethorphan (CYP2D6 substrate), NADPH (cofactor), ice-cold acetonitrile, propranolol (internal standard), LC-MS/MS system.

-

Methodology:

-

Prepare incubation mixtures containing human liver microsomes and various concentrations of this compound (e.g., 0 to 25 µM).

-

Add varying concentrations of the CYP2D6 substrate, dextromethorphan (e.g., 1 to 10 µM).

-

Pre-incubate the mixtures for 10 minutes at 37°C.

-

Initiate the metabolic reaction by adding NADPH.

-

Incubate for 30 minutes at 37°C.

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard (propranolol).

-

Centrifuge the mixtures at 15,000g for 10 minutes at 4°C to precipitate proteins.

-

Inject a 10 µL aliquot of the supernatant into an LC-MS/MS system for quantification of the metabolite.

-

Perform all incubation tests in triplicate.

-

Calculate the Ki value using appropriate enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots).

-

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of this compound in rat plasma and brain.

-

Animal Model: Male Sprague-Dawley rats (200 ± 20 g).[2]

-

Methodology:

-

Drug Administration: Administer a lotus leaf alkaloid fraction containing a known amount of this compound either orally (e.g., 50 mg/kg) or intravenously (e.g., 10 mg/kg for plasma; 20 mg/kg for brain microdialysis).[6]

-

Plasma Sample Collection:

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes.

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Brain Microdialysis:

-

Surgically implant a microdialysis probe into the brain (e.g., lateral ventricle).

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).[2]

-

Collect dialysate samples at specified time intervals.

-

-

Sample Analysis:

-

Extract this compound from plasma or dialysate samples.

-

Quantify the concentration of this compound using a validated Ultra-Performance Liquid Chromatography (UPLC) method with Photodiode Array (PDA) detection.[6]

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, Vd, AUC, F).[3]

-

-

Visualizations: Workflows and Signaling

The following diagrams, generated using Graphviz DOT language, illustrate key experimental and logical processes related to this compound research.

Conclusion and Future Directions

This compound presents a compelling profile for further pharmacological investigation. Its potent and selective inhibition of CYP2D6 is its most well-characterized activity, highlighting an immediate need for studies on potential drug-drug interactions. The pharmacokinetic data are robust, demonstrating excellent bioavailability and CNS penetration, which are desirable properties for a neuro-active drug candidate.

However, a significant gap exists in understanding its direct therapeutic mechanisms. Its activity at the dopamine D1 receptor is modest, and it lacks affinity for many other key CNS targets. Future research should aim to:

-

Deconvolute the specific contributions of this compound to the observed sedative and anxiolytic effects of whole lotus leaf extracts.

-

Explore its potential interactions with other CNS targets beyond those already screened, such as the GABA receptor system, as hinted by studies on the broader alkaloid fraction.

-

Investigate its role in metabolic regulation to validate traditional uses for weight management and hyperlipidemia.

This technical guide provides a foundational summary of this compound, intended to equip researchers with the necessary data and protocols to advance our understanding of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Opioid Receptor Affinity and in Vivo Behavioral Studies of Nelumbo nucifera Flower - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Pharmacokinetics of Nuciferine and this compound, Two Major Alkaloids From Nelumbo nucifera Leaves, in Rat Plasma and the Brain [frontiersin.org]

- 7. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of N-Nornuciferine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-Nornuciferine, a bioactive aporphine alkaloid found in the leaves of Nelumbo nucifera (lotus). The following sections outline various techniques for extraction and purification, complete with experimental details and quantitative data to aid in the selection and implementation of the most suitable method for your research needs.

Introduction

This compound is a significant alkaloid in lotus leaves, alongside nuciferine and roemerine.[1][2] It has garnered interest for its potential pharmacological activities. Obtaining high-purity this compound is crucial for accurate in-vitro and in-vivo studies, as well as for potential drug development. This guide details effective methods for its extraction and subsequent purification.

Extraction of Total Alkaloids from Nelumbo nucifera Leaves

The initial step in purifying this compound is the extraction of total alkaloids from the dried and powdered leaves of the lotus plant. An acid-base extraction method is commonly employed to selectively isolate the alkaloidal fraction.

Experimental Protocol: Ultrasound-Assisted Acid-Base Extraction

This protocol is adapted from established methods for extracting alkaloids from lotus leaves.[3][4]

Materials:

-

Dried and powdered leaves of Nelumbo nucifera

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Ultrasonic bath

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

-

pH meter or pH strips

Procedure:

-

Acidic Extraction:

-

Macerate 100 g of powdered lotus leaves in 1 L of 0.1 M HCl.

-

Perform the extraction in an ultrasonic bath at 40-50°C for 30 minutes.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the acidic extracts and filter to remove solid plant material.

-

-

Basification and Liquid-Liquid Extraction:

-

Adjust the pH of the combined acidic extract to approximately 9-10 using 0.1 M NaOH.

-

Transfer the basified solution to a separatory funnel.

-

Extract the alkaloids into an organic solvent by partitioning with an equal volume of chloroform or dichloromethane.

-

Repeat the organic extraction three times.

-

Combine the organic layers.

-

-

Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude alkaloid extract.

-

Purification Techniques